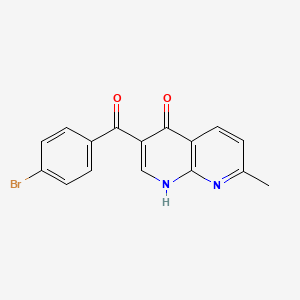

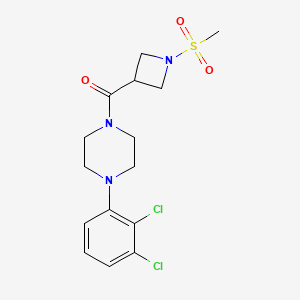

![molecular formula C18H13N3O2S B2529249 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide CAS No. 2034317-21-8](/img/structure/B2529249.png)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as oxazolopyridine and thiophene derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with another intermediate compound. The mechanism of the reaction and the structure of the products are typically confirmed by spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of heterocyclic rings such as oxazolopyridine and thiophene. These rings are known to contribute to the stability and biological activity of the molecules. The exact structure of the compound would likely be confirmed using techniques such as NMR, IR, and mass spectrometry, as is common in the field .

Chemical Reactions Analysis

Compounds like the one are often synthesized through reactions that involve nucleophilic substitution. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines is achieved by reacting a chloromethyl intermediate with various amines and a cyclic amide, indicating the versatility of the core structure in undergoing chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential use in pharmaceutical applications. The presence of heteroatoms in the rings can also affect the electronic distribution and, consequently, the reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide, due to its complex structure, plays a crucial role in the synthesis of various heterocyclic compounds. These compounds possess significant biological activities, including antitumor and antimicrobial properties. For instance, novel N-arylpyrazole-containing enaminones were synthesized as key intermediates in producing substituted pyridine derivatives with demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil (S. Riyadh, 2011).

Microwave-Assisted Synthesis

The compound also serves as a precursor in microwave-assisted synthesis methods for creating isothiazolopyridines, pyridothiazines, and pyridothiazepines. These methods offer advantages in yield and reaction time over conventional chemical synthesis, producing compounds with valuable biological activities (Ayman M. S. Youssef et al., 2012).

Novel Drug Development

Furthermore, the structural features of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide contribute to the development of novel drugs with potential cardiovascular benefits. Compounds synthesized using this molecule as a starting point have shown promising coronary vasodilating and antihypertensive activities in preclinical models, illustrating its utility in discovering new treatments for cardiovascular diseases (Y. Sato et al., 1980).

Antituberculosis Agents

Additionally, derivatives of this compound have been explored for their tuberculostatic activity. Structural analogs have been synthesized and evaluated, demonstrating the potential for developing effective antituberculous agents. This highlights the versatility of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide in contributing to the fight against tuberculosis (Y. Titova et al., 2019).

Antioxidant Activity

Research into the antioxidant properties of heteroaromatic thiols and thiones has pointed towards the potential of compounds derived from N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide as radical scavenging compounds. These studies suggest a promising avenue for developing new antioxidants based on the structural backbone of this compound (M. S. Chernov'yants et al., 2016).

Eigenschaften

IUPAC Name |

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-13(20-16(22)15-8-5-9-24-15)10-14-18(19-11)23-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYJDWDFCHHPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

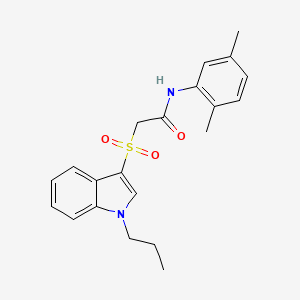

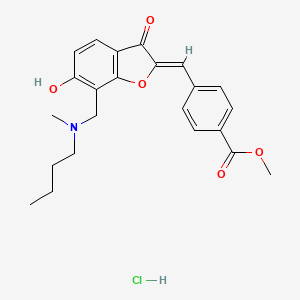

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

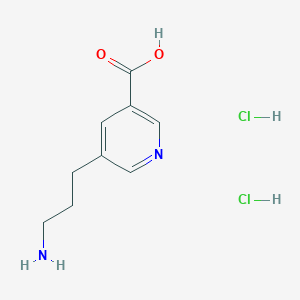

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

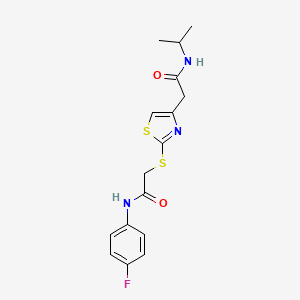

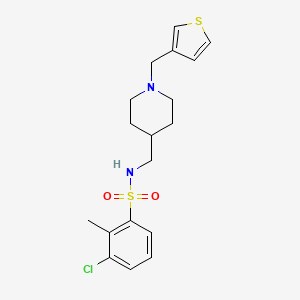

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)

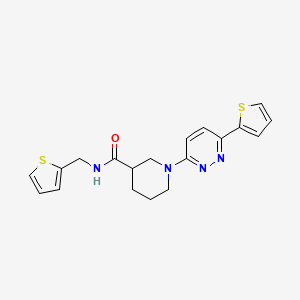

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)